tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate (CAS: 1820571-09-2) is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a methyl group at the (2S,3S) positions. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for molecules requiring stereochemical precision. Its pyrrolidine core provides conformational rigidity, while the tert-butoxycarbonyl (Boc) group enhances solubility and stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-8(5-6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZGQOZZMQMOQI-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374656-03-7 | |
| Record name | rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of N-Boc Lactams
Maldaner and Pilli demonstrated that N-Boc-2-pyrrolidinones undergo alkylation with Grignard reagents to yield trans-disubstituted lactams (Table 1). For example, treatment of N-Boc-2-pyrrolidinone with methylmagnesium iodide in tetrahydrofuran (THF) at −78°C, followed by LDA-mediated enolate formation, produced the 2-methyl derivative with >95% diastereomeric excess (de). Subsequent reduction with NaCNBH3 in acidic media afforded the corresponding amine.
Table 1: Stereoselective Alkylation of N-Boc-2-Pyrrolidinones
| Substrate | Reagent | Conditions | Product (de) | Yield (%) |
|---|---|---|---|---|
| N-Boc-2-pyrrolidinone | MeMgI | LDA, THF, −78°C | trans-2-Me (98%) | 86 |
| N-Boc-2-pyrrolidinone | PhMgBr | LDA, THF, −78°C | trans-2-Ph (95%) | 70 |
Reductive Amination of Ketones
An alternative route involves reductive amination of (2S,3S)-2-methylpyrrolidin-3-one. Catalytic hydrogenation (H₂, Pd/C) or borane-mediated reduction yielded the amine with retention of configuration. However, this method required chiral auxiliaries to enforce stereocontrol.
The introduction of the tert-butoxycarbonyl (Boc) group is critical for amine stability.
Mixed Anhydride Method
A patent by CN102020589B detailed the use of N-Boc-D-serine as a starting material for carbamate synthesis. The amine was reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of N-methylmorpholine (NMM) and isobutyl chlorocarbonate, forming a mixed anhydride intermediate. This method achieved yields >90% under anhydrous conditions at −10°C.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitated Boc protection in biphasic systems. For example, stirring the amine with Boc₂O in ethyl acetate/50% KOH at −10°C resulted in 97% yield (Table 2).
Table 2: Optimization of Boc Protection via PTC
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TBAB | Ethyl acetate | −10 | 97 |
| None | Ethyl acetate | 25 | 62 |
Resolution of Racemic Mixtures
For non-stereoselective routes, enzymatic or chromatographic resolution was employed.
Crystallization-Induced Dynamic Resolution (CIDR)
Racemic tert-butyl N-[2-methylpyrrolidin-3-yl]carbamate was treated with L-tartaric acid in ethanol, yielding the (2S,3S)-enantiomer as a crystalline salt (99% ee). The free base was regenerated via neutralization with NaHCO₃.
Chiral HPLC
Preparative HPLC using a Chiralpak AD-H column (hexane/isopropanol, 90:10) resolved enantiomers with a retention time ratio of 1.2.
Analytical Characterization
Structural validation relied on spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (400 MHz, DMSO-d₆) exhibited signals at δ 1.38 (s, 9H, Boc CH₃), 3.58 (m, 2H, pyrrolidine H), and 4.31 (m, 2H, NCH₂), consistent with the target structure.
Mass Spectrometry (MS)
Electrospray ionization (ESI) revealed a molecular ion peak at m/z 295.2 [M+H]⁺, matching the theoretical mass.
Scalability and Industrial Applications
Kilogram-scale synthesis was achieved using continuous-flow reactors, reducing reaction times by 40%. Ethyl acetate was preferred over THF for its lower toxicity and ease of recycling .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate has been explored for its potential use in drug design and development. Its structural characteristics allow it to serve as a chiral auxiliary in asymmetric synthesis, which is crucial for creating enantiomerically pure compounds that are often more effective as pharmaceuticals.
Case Study: Asymmetric Synthesis
In a study focusing on the synthesis of biologically active compounds, this compound was utilized as a chiral auxiliary to facilitate the formation of specific stereoisomers. This application is particularly important in the synthesis of drugs where the biological activity is highly dependent on the stereochemistry of the compound.
Catalysis
The compound has shown promise in catalytic applications, particularly in reactions that require the formation of carbon-nitrogen bonds. Its ability to stabilize transition states makes it an effective catalyst in various organic reactions.
Example Reaction: Ugi Reaction
The Ugi reaction, which combines an amine, a carboxylic acid, an isocyanide, and an aldehyde or ketone to form a peptide-like structure, can be facilitated by this compound. This application highlights its versatility and importance in synthesizing complex molecules.
Neuroscience Research
Recent studies have investigated the role of carbamate derivatives in modulating neurotransmitter systems. This compound has been evaluated for its effects on neuroprotective pathways and its potential to treat neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research demonstrated that derivatives of this compound could enhance neuroprotective signaling pathways, indicating potential therapeutic applications in conditions like Alzheimer's disease. The ability to cross the blood-brain barrier is a critical factor that enhances its attractiveness for further development.
Summary Table of Applications
Mechanism of Action
The mechanism by which tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Stereochemistry
Target Compound
- Structure : Pyrrolidine (5-membered ring) with (2S,3S)-methyl substitution.
- Molecular Weight : ~214.28 g/mol.
- Key Features : Balanced ring strain and conformational stability, ideal for drug design .
Piperidine Derivatives
- Example: tert-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate (CAS: 1032684-85-7). Structure: Piperidine (6-membered ring) with (2R,3S)-methyl substitution. Molecular Weight: ~214.28 g/mol.
Azetidine Derivatives
- Example : tert-Butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate (CAS: 2068137-90-4).
Functional Group Variations
Fluorinated Analogues
- Example : tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0).
Brominated Derivatives
Substituted Cyclic Systems
Cyclopentyl Carbamates
- Example : tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0).
Aromatic Substituents
Comparative Data Table
Biological Activity
Tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate, identified by its CAS number 1820571-09-2, is a compound with potential therapeutic applications. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate moiety linked to a chiral pyrrolidine ring.
This compound exhibits several biological activities that may be linked to its structural characteristics:
- Inhibition of Enzymatic Activities : Similar carbamate derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease. These enzymes are involved in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively .
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in models of Alzheimer's disease where amyloid beta (Aβ) toxicity is a significant concern .
In Vitro Studies
Research has shown that derivatives of this compound can exhibit protective effects against Aβ-induced cytotoxicity in astrocytes. For example, one study demonstrated that a structurally related compound reduced levels of TNF-α and free radicals in cell cultures exposed to Aβ 1-42 .
In Vivo Studies
In vivo investigations using animal models have been conducted to assess the efficacy of similar compounds in preventing cognitive decline. However, results have indicated that while these compounds can reduce Aβ levels and improve cognitive function compared to control groups, their bioavailability and effectiveness can vary significantly across different models .
Case Studies
Safety and Toxicology
The safety profile of this compound is still under investigation. Preliminary hazard assessments indicate potential irritations upon contact with skin or eyes, necessitating appropriate handling precautions during laboratory use .
Q & A
Q. How can tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate be synthesized with high enantiomeric purity?
Methodological Answer:
- Coupling Reactions : Use carbamate-forming agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. For example, tert-butyl carbamates are synthesized via condensation of protected amines with activated carbonyl species under anhydrous conditions .
- Chiral Resolution : Employ chiral auxiliaries or chromatography (e.g., chiral HPLC) to isolate enantiomers. Stereochemical control during pyrrolidine ring formation is critical, as seen in related piperidine derivatives .
Q. What purification techniques are effective for removing by-products from the synthesis of this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate polar impurities.
- Recrystallization : Optimize solvent systems (e.g., tert-butyl methyl ether or ethanol/water mixtures) based on solubility differences between the product and by-products .
Q. How can the purity and identity of the compound be confirmed?
Methodological Answer:
- Analytical HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and compare retention times against standards.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. For example, molecular ions at m/z 296.79 (M+H⁺) align with the molecular formula C₁₅H₂₁ClN₂O₂ in related carbamates .
Q. What spectroscopic methods are suitable for characterizing the stereochemistry of the pyrrolidine ring?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR coupling constants (e.g., ) to confirm the (2S,3S) configuration. Vicinal coupling constants >8 Hz typically indicate trans-diaxial protons in rigid pyrrolidine systems .
- Optical Rotation : Compare experimental [α] values with literature data for stereoisomeric analogs .
Q. How can hygroscopicity or stability issues during storage be mitigated?
Methodological Answer:
- Desiccants : Store under inert gas (N₂/Ar) with molecular sieves in airtight containers.
- Low-Temperature Storage : Maintain at –20°C to slow hydrolysis of the tert-butoxycarbonyl (Boc) protecting group .
Advanced Research Questions
Q. How can the absolute configuration of this compound be confirmed using X-ray crystallography?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELXL for refinement, focusing on Flack parameters to determine enantiopurity. The SHELX suite is robust for small-molecule crystallography, even with twinned data .
- Example : A related carbamate derivative (CAS 951127-25-6) was resolved using SCXRD, revealing a 5-oxo-tetrahydropyran-3-yl backbone with (2R,3S) stereochemistry .
Q. How can computational methods (e.g., DFT) predict reaction pathways for carbamate formation?
Methodological Answer:
- Density Functional Theory (DFT) : Model intermediates and transition states using software like Gaussian or ORCA. For example, calculate activation energies for EDCI-mediated coupling to identify rate-limiting steps .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction conditions in dichloromethane or DMF .
Q. What strategies resolve contradictions between spectroscopic data and expected molecular geometry?
Methodological Answer:
Q. How can reaction mechanisms for tert-butyl carbamate deprotection be studied kinetically?
Methodological Answer:
Q. What advanced techniques optimize enantioselective synthesis of the pyrrolidine core?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
